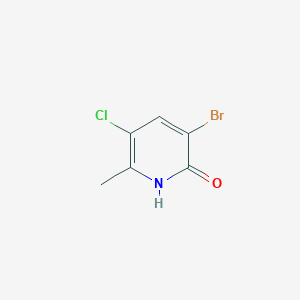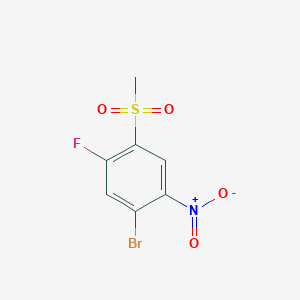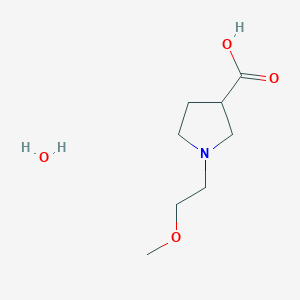
1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate”, can be achieved through organocatalytic enantioselective Michael addition reactions . The reaction involves 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular formula of “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” is C8H17NO4 . The molecular weight is 191.22 .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives, such as “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate”, often involve the formation of an iminium ion . This occurs through the reaction of pyrrolidine with the carbonyl donor, which can give an enamine that could proceed reaction with the re-face of the aldehydes .Physical And Chemical Properties Analysis
The physical form of “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” is solid . It has a molecular weight of 191.22 .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Derivatives : Research on pyrrolidine derivatives, such as the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, showcases the interest in modifying pyrrolidine structures for various applications. These synthetic routes enable the exploration of chemical space for new biological activities and material properties (Mulholland, Foster, & Haydock, 1972).
Molecular Structure Characterization : The determination of the crystal structure of pyrrolidine derivatives, such as "C11H19NO5," provides insights into conformational preferences and potential interaction sites for further chemical modifications or interactions with biological targets (Yuan, Cai, Huang, & Xu, 2010).
Potential Biological Applications
- Antimicrobial and Antimycobacterial Activity : Derivatives of pyridine carboxylic acids, which share structural similarities with pyrrolidine carboxylic acids, have been investigated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Safety And Hazards
The safety information for “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.H2O/c1-12-5-4-9-3-2-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEYILDFMOQAGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

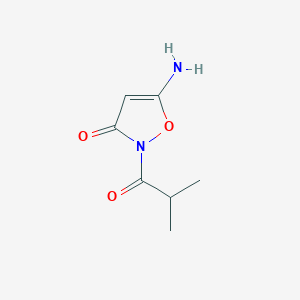
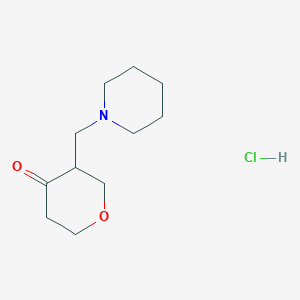
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
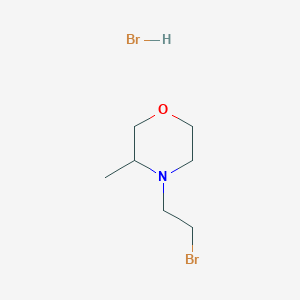
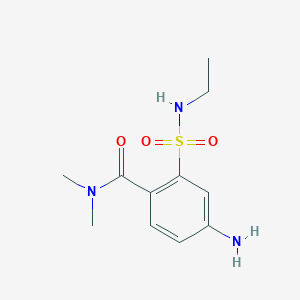
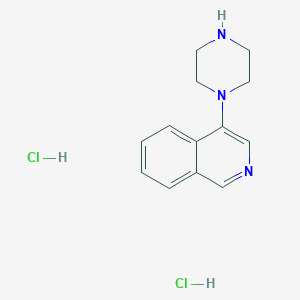
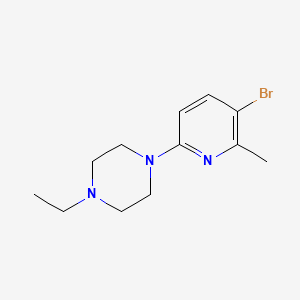
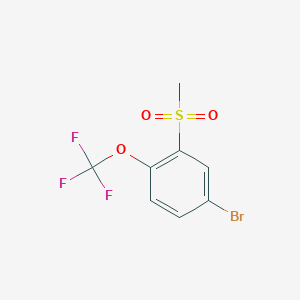
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
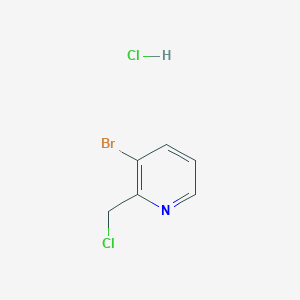
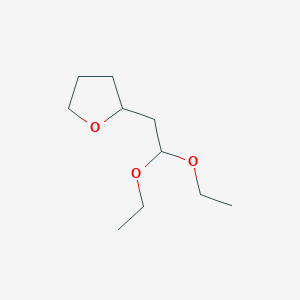
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
